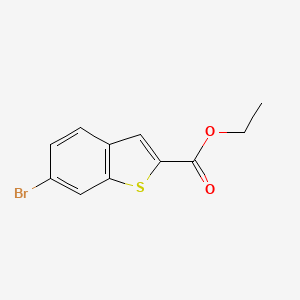

Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Descripción general

Descripción

Ethyl 6-Bromo-1-benzothiophene-2-carboxylate is a synthetic compound that belongs to the class of organic heterocyclic compounds. It has a molecular formula of C11H9BrO2S .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method involves the use of lithium aluminum hydride in tetrahydrofuran at 60°C for 3 hours . Another method involves the use of diisobutylaluminium hydride in THF at -78°C .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrO2S/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound has a molecular weight of 285.16 g/mol. It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C .Aplicaciones Científicas De Investigación

Synthesis of Antimicrobial and Anti-inflammatory Agents

Ethyl 6-Bromo-1-benzothiophene-2-carboxylate has been utilized in the synthesis of novel compounds with promising antibacterial, antifungal, and anti-inflammatory activities. For example, its derivatization led to the creation of Schiff bases exhibiting significant biological activity. These Schiff bases were synthesized through reactions involving hydrazine hydrate and aromatic aldehydes, demonstrating the compound's flexibility as a precursor in developing therapeutically relevant molecules (Narayana et al., 2006).

Anticancer Activities

Further extending its applications, this compound has been a key starting material in synthesizing derivatives with potent anticancer activities. For instance, its transformation into thiazolo[3,2‐a]benzimidazole derivatives highlighted its role in producing compounds that exhibit strong cytotoxicity against colon and hepatocellular carcinoma cell lines. This showcases the compound's contribution to cancer research, providing a foundation for developing new therapeutic agents (Abdel‐Aziz et al., 2009).

Material Science and Organic Synthesis

In the realm of material science and organic synthesis, this compound's derivatives have found use in exploring new synthetic pathways and material properties. For example, its derivatives have been employed in synthesizing benzocarbazoloquinones through oxidative cyclization, demonstrating its utility in constructing complex molecular structures for material science applications (Rajeswaran & Srinivasan, 1994).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Direcciones Futuras

Mecanismo De Acción

Mode of Action

Similar compounds have been shown to interact with their targets, leading to various biochemical changes .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate. For instance, it is recommended to store the compound in a dark place, sealed in dry conditions, and under -20°C to maintain its stability .

Propiedades

IUPAC Name |

ethyl 6-bromo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2S/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZMCEMVNKFVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544017 | |

| Record name | Ethyl 6-bromo-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105191-64-8 | |

| Record name | Ethyl 6-bromo-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine](/img/structure/B1601329.png)

![(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1601339.png)

![N-[2-(2-Chlorophenyl)ethyl]-N-methylamine](/img/structure/B1601351.png)